molecular formula C17H21N3O4S2 B2416713 methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034598-13-3

methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No. B2416713
CAS RN: 2034598-13-3
M. Wt: 395.49
InChI Key: OERMOSOXNSEKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoprotective Applications

The synthesis of 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin showcases an advancement in photoprotective groups, employing 7-substituted 4-methylcoumarin derivatives for efficient release of carboxylic acids in aqueous solutions. This method highlights a scalable route for preparing azetidinylated alcohols, which are beneficial as precursors for photoprotecting various leaving groups, including carbamates, indicating potential applications in photochemistry and biology (Bassolino, Halabi, & Rivera‐Fuentes, 2017).

Antibacterial Activity Enhancement

Chemical modifications aimed at enhancing antibacterial activity have been explored, particularly in the synthesis of 4-(substituted methyl)-2-azetidinone-1-sulfonic acid derivatives. The inclusion of a carbamoyloxymethyl group among various substituents has shown a significant effect on improving antibacterial properties against Gram-negative bacteria, including Pseudomonas aeruginosa. This indicates the potential of such compounds for further biological evaluation and clinical applications in combating resistant bacterial strains (Sendai et al., 1985).

Antimicrobial and Antitubercular Activities

The synthesis of Pyrimidine-Azetidinone analogues has been pursued for their antimicrobial and antitubercular activities. These compounds have been tested against various bacterial and fungal strains, showing promise in designing antibacterial and antituberculosis agents based on molecular studies. Such efforts contribute to the ongoing search for effective treatments against mycobacterium tuberculosis and other microbial infections (Chandrashekaraiah et al., 2014).

Novel Anti-Helicobacter pylori Agents

Research into novel structures derived from benzimidazole has yielded carbamate compounds with potent activity against Helicobacter pylori, showing low minimal inhibition concentrations across various strains, including those resistant to current treatments. This highlights the potential of such compounds as new agents in the treatment of H. pylori infections, an important step in addressing gastric pathologies associated with this bacterium (Carcanague et al., 2002).

Development of CNS Active Agents

The synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their 2-azetidinones derivatives have shown significant antidepressant and nootropic activities. This suggests the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, offering a pathway for the development of new therapeutic agents for CNS disorders (Thomas et al., 2016).

properties

IUPAC Name

methyl N-[4-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)18-11-16(20-8-2-9-20)13-7-10-25-12-13/h3-7,10,12,16,18H,2,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERMOSOXNSEKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.